molecular formula C10H10ClF2NO2 B14543345 1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate CAS No. 61986-50-3

1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate

Cat. No.: B14543345
CAS No.: 61986-50-3
M. Wt: 249.64 g/mol
InChI Key: UCMUXAACHXZFNZ-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is composed of a difluoropropan-2-yl group attached to a 4-chlorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate typically involves the reaction of 1,3-difluoropropan-2-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluorine atoms in the difluoropropan-2-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: A related compound with similar structural features but different functional groups.

    3-(4-chlorophenyl)-1,1-difluoropropan-2-one: Another compound with a similar core structure but different substituents.

Uniqueness

1,3-Difluoropropan-2-yl (4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

61986-50-3

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1,3-difluoropropan-2-yl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C10H10ClF2NO2/c11-7-1-3-8(4-2-7)14-10(15)16-9(5-12)6-13/h1-4,9H,5-6H2,(H,14,15)

InChI Key

UCMUXAACHXZFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OC(CF)CF)Cl

Origin of Product

United States

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